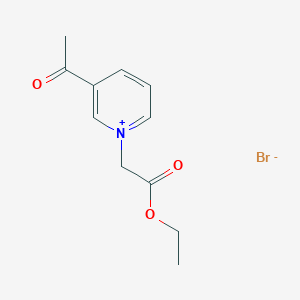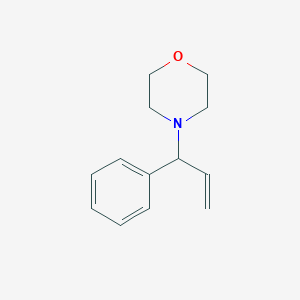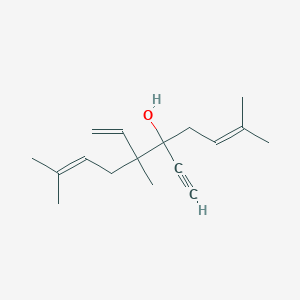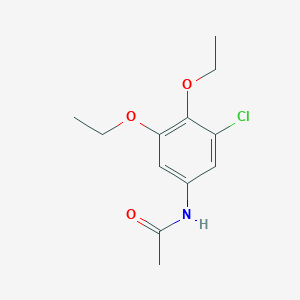
N-(3-Chloro-4,5-diethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4,5-diethoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)acetamide typically begins with 3-chloro-4,5-diethoxybenzene.
Acetylation Reaction: The key step involves the acetylation of 3-chloro-4,5-diethoxybenzene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Chloro-4,5-diethoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It is investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions and its safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of ethoxy groups.
N-(3-Chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of ethoxy groups.
N-(3-Chloro-4-ethoxyphenyl)acetamide: Contains a single ethoxy group.
Uniqueness: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is unique due to the presence of two ethoxy groups, which may enhance its solubility and reactivity compared to similar compounds. The combination of chloro and ethoxy groups also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
90256-95-4 |
|---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-4-16-11-7-9(14-8(3)15)6-10(13)12(11)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
SKNZNANPOBAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


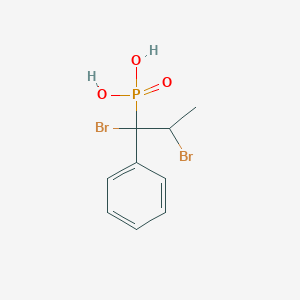
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

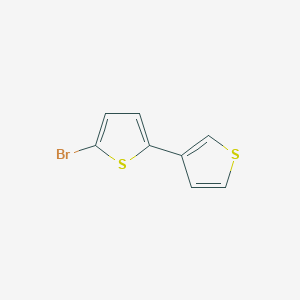
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)

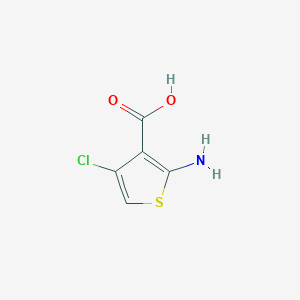
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
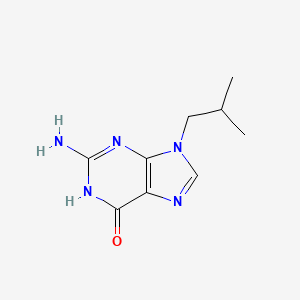
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
